trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid: is a complex organic compound with a unique structure that includes a cyclobutane ring and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid typically involves multiple steps. One common method includes the condensation of methyl 4-methoxyacetoacetate with methoxyacetyl chloride to form an intermediate, which is then methylated to produce the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to trans-3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclobutanecarboxylic acid include:
Pyrazol Derivatives: These compounds share some structural similarities and are studied for their potential biological activity.
Isoindole Derivatives: These compounds have a similar isoindole moiety and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its unique combination of a cyclobutane ring and an isoindole moiety. This structure provides distinct chemical and biological properties that make it valuable for research and industrial applications.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c15-11-9-3-1-2-4-10(9)12(16)14(11)8-5-7(6-8)13(17)18/h1-4,7-8H,5-6H2,(H,17,18) |
InChI Key |
NGNDDWRROXQJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N2C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.